
4-Cyclobutoxypyridine-2-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Cyclobutoxypyridine-2-carbonitrile consists of a pyridine ring attached to a cyclobutane ring through an oxygen atom. The carbonitrile group is attached to the pyridine ring. The molecular weight of the compound is 174.2 g/mol.Physical And Chemical Properties Analysis
This compound is an off-white powder. Its molecular weight is 174.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis Methods
Biomimetic Catalysis for Pyrimidine Derivatives Synthesis : β-Cyclodextrin has been utilized as a biomimetic catalyst for synthesizing 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives via a cascade reaction. This method highlights an environmentally friendly approach with good yields and easy work-up processes, suggesting its potential application in the synthesis of 4-cyclobutoxypyridine-2-carbonitrile derivatives (Ghorad et al., 2017).
Synthetic Protocols for Pyridine Derivatives : The structural analysis and spectroscopic study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile offer insights into novel synthetic protocols. These methods can potentially be adapted for synthesizing compounds similar to this compound, contributing to advancements in chemical synthesis and structural analysis techniques (Jukić et al., 2010).
Biological Activities
Antibacterial and Anti-Proliferative Properties : Novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria. Such studies underscore the potential of this compound analogs in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Larvicidal and Antioxidant Activities : Research into dihydrophenanthroline-3-carbonitrile derivatives reveals significant larvicidal and antioxidant potential. This opens avenues for utilizing this compound and its derivatives in pest control and antioxidant applications, highlighting their versatility beyond traditional chemical synthesis (Bharathi et al., 2014).
Antimicrobial and Antioxidant Potency : The design and synthesis of novel 2‐amino-pyridine‐3‐carbonitrile derivatives have shown significant antimicrobial and antioxidant activities. This suggests potential for this compound derivatives in therapeutic and protective applications against oxidative stress and microbial infections (Lagu & Yejella, 2020).
Safety and Hazards
The safety data for 4-Cyclobutoxypyridine-2-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-cyclobutyloxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-6-10(4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAKZRIOLNQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



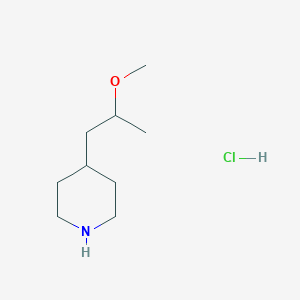
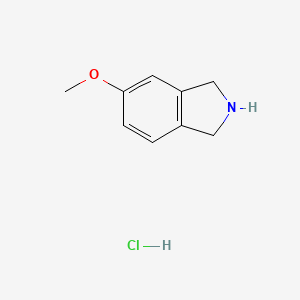
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)
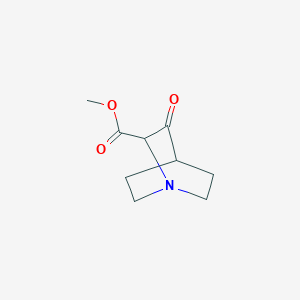
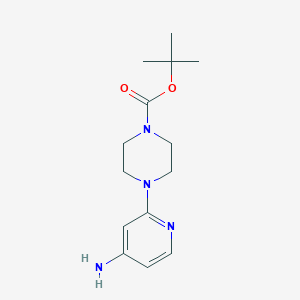

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
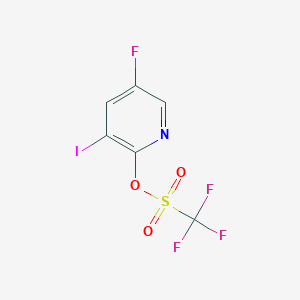
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
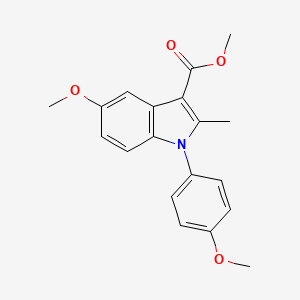
amine](/img/structure/B1454388.png)